An In-depth Technical Guide to the Fundamental Properties of 2-Ethylbutane-1-sulfonyl fluoride
An In-depth Technical Guide to the Fundamental Properties of 2-Ethylbutane-1-sulfonyl fluoride
Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 2-Ethylbutane-1-sulfonyl fluoride. Therefore, this guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of alkyl sulfonyl fluorides as a class, using 2-Ethylbutane-1-sulfonyl fluoride as a representative example. The presented data and protocols are based on established knowledge of analogous compounds.
Introduction
Sulfonyl fluorides (R-SO₂F) are a class of organic compounds that have garnered significant interest in chemical biology and drug discovery.[1] They serve as versatile electrophilic "warheads" for the covalent modification of proteins, offering a unique balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues.[2][3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable and less prone to hydrolysis, making them valuable tools for developing chemical probes and targeted covalent inhibitors.[4] This guide focuses on the fundamental properties of a representative alkyl sulfonyl fluoride, 2-Ethylbutane-1-sulfonyl fluoride.
Core Properties of 2-Ethylbutane-1-sulfonyl fluoride
Specific experimental data for 2-Ethylbutane-1-sulfonyl fluoride is scarce. The following tables summarize its known identifiers and predicted or general properties characteristic of small alkyl sulfonyl fluorides.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 2-ethylbutane-1-sulfonyl fluoride | [5] |
| CAS Number | 1311318-07-6 | [5][6] |
| Molecular Formula | C₆H₁₃FO₂S | [6][7] |
| Molecular Weight | 168.23 g/mol | |
| SMILES String | CCC(CC)CS(=O)(=O)F | [5][7] |
| InChI Key | NCUJMOAHSHSWCA-UHFFFAOYSA-N | [7] |
Table 2: Physicochemical Properties (Predicted and General for Alkyl Sulfonyl Fluorides)
| Property | Value/Description | General Reference |
| Predicted XlogP | 2.2 | [7] |
| Physical State | Expected to be a liquid at room temperature | N/A |
| Solubility | Generally soluble in polar organic solvents like acetonitrile and DMSO.[8] | [8] |
| Stability | Generally stable under standard laboratory conditions but can be sensitive to moisture and strong nucleophiles.[8] | [8] |
Synthesis of Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides can be synthesized through various methods. The most common laboratory-scale preparations start from readily available precursors like thiols, disulfides, or sulfonic acids.[9][10][11]
The following diagram illustrates common synthetic pathways to alkyl sulfonyl fluorides.
Caption: Common synthetic pathways to alkyl sulfonyl fluorides.
This protocol is a generalized one-pot procedure for the synthesis of an alkyl sulfonyl fluoride from the corresponding alkyl thiol via oxidative chlorination followed by fluoride-chloride exchange.[11]
-
Reaction Setup: To a flask charged with the alkyl thiol (1.0 equiv) in a suitable solvent such as acetonitrile, add thionyl chloride (SOCl₂) (2.0 equiv) at 0 °C.
-
Oxidation: Add hydrogen peroxide (H₂O₂) (30% aqueous solution, 3.0 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the sulfonyl chloride intermediate by thin-layer chromatography (TLC) or LC-MS.
-
Fluorination: Once the formation of the sulfonyl chloride is complete, add potassium bifluoride (KHF₂) (3.0 equiv) to the reaction mixture.
-
Reaction Completion: Heat the mixture to 60-70 °C and stir for 12-16 hours until the conversion to the sulfonyl fluoride is complete, as monitored by GC-MS or ¹⁹F NMR.
-
Work-up and Purification: Cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This protocol outlines a one-pot conversion of an alkyl sulfonic acid to its corresponding sulfonyl fluoride.[9][12][13]
-
Reaction Setup: In a flask, dissolve the alkyl sulfonic acid (1.0 equiv) and a catalyst such as tetramethylammonium chloride (TMAC) (0.05 equiv) in acetonitrile.
-
Chlorination: Add cyanuric chloride (1.1 equiv) to the mixture and heat to 60 °C for 12 hours to form the sulfonyl chloride in situ.
-
Fluorination: After cooling the mixture, add potassium bifluoride (KHF₂) (3.0 equiv) and a co-solvent like acetone.
-
Reaction Completion: Stir the reaction at room temperature for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate. Redissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel chromatography.
Reactivity and Mechanism of Action
Alkyl sulfonyl fluorides are electrophiles that can covalently modify nucleophilic residues in proteins. Their reactivity is generally lower than that of sulfonyl chlorides, providing a better balance for applications in biological systems.[4]
Sulfonyl fluorides are known to react with several nucleophilic amino acid side chains, making them "privileged" warheads in chemical biology.[3] The reactivity is context-dependent, relying on the accessibility and nucleophilicity of the target residue within the protein's three-dimensional structure.
Table 3: Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acids
| Amino Acid | Reactivity and Adduct Stability | General Reference |
| Serine | Forms a stable sulfonyl-ester bond. This is the classical mechanism for the inhibition of serine proteases.[4] | [4][14] |
| Tyrosine | Reacts to form a stable sulfonyl-ester with the phenolic hydroxyl group.[2] | [2][3] |
| Lysine | Forms a stable sulfonamide with the primary amine of the side chain.[2] | [2][3] |
| Threonine | Can be modified similarly to serine, forming a stable sulfonyl-ester. | [3] |
| Histidine | Can react, but the resulting adduct may be less stable than with other residues. | [3] |
| Cysteine | Reacts rapidly, but the resulting thioester adduct is often unstable and can be reversible.[2] | [2] |
The inhibition of serine proteases by sulfonyl fluorides is a well-established mechanism. The sulfonyl fluoride acts as an electrophile that is attacked by the nucleophilic hydroxyl group of the active site serine residue.
Caption: Covalent modification of a serine residue by a sulfonyl fluoride.
This protocol provides a general method for evaluating the covalent modification of a model protein (e.g., bovine serum albumin, BSA) by an alkyl sulfonyl fluoride using mass spectrometry.
-
Stock Solutions: Prepare a 10 mg/mL solution of the model protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[15] Prepare a 10 mM stock solution of the alkyl sulfonyl fluoride in a compatible organic solvent like DMSO.
-
Labeling Reaction: In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride stock solution to achieve a final protein concentration of ~1 mg/mL and a desired molar excess of the sulfonyl fluoride (e.g., 10-fold, 100-fold).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a set time course (e.g., 1, 4, and 24 hours). Include a control reaction with DMSO only.
-
Sample Preparation for Mass Spectrometry: After incubation, remove the excess unreacted compound using a desalting column or buffer exchange spin column.
-
Intact Protein Analysis: Analyze the desalted protein samples by LC-MS (e.g., ESI-Q-TOF) to determine the mass of the intact protein. An increase in mass corresponding to the mass of the alkyl sulfonyl group (R-SO₂) indicates covalent modification.
-
Peptide Mapping (Optional): To identify the specific site(s) of modification, digest the protein sample with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS and use database searching software to identify peptides with a mass shift corresponding to the covalent adduct.
Toxicological and Safety Profile
Specific toxicological data for 2-Ethylbutane-1-sulfonyl fluoride are not available. The safety profile must be inferred from data on related compounds, such as sulfuryl fluoride and general fluoride compounds.
-
Handling: Should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be performed in a well-ventilated fume hood.
-
Toxicity: Fluoride-containing compounds can be toxic. Acute exposure to high concentrations of fluoride can cause respiratory and cardiac issues.[16][17] Chronic exposure can lead to fluorosis.[17] Sulfuryl fluoride, a related gas, is a known neurotoxin at high concentrations.[18] The reactivity of the sulfonyl fluoride group suggests it could be a skin and eye irritant.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Ethylbutane-1-sulfonyl fluoride, as a representative alkyl sulfonyl fluoride, belongs to a class of compounds with significant potential in drug development and chemical biology. Their stability and selective reactivity make them valuable as covalent probes for studying protein function and as warheads for targeted inhibitors. While specific data on this particular molecule is limited, the general principles of synthesis, reactivity, and biological application outlined in this guide provide a strong foundation for researchers and scientists working with this important class of molecules. Further research is needed to fully characterize the specific properties of 2-Ethylbutane-1-sulfonyl fluoride.
References
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. 2-Ethylbutane-1-sulfonyl fluoride [synhet.com]
- 6. keyorganics.net [keyorganics.net]
- 7. PubChemLite - 2-ethylbutane-1-sulfonyl fluoride (C6H13FO2S) [pubchemlite.lcsb.uni.lu]
- 8. Buy 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride (EVT-13298316) [evitachem.com]
- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdpr.ca.gov [cdpr.ca.gov]
